3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic organic compound that features both furan and pyridine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multicomponent reactions. One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or nitration using nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules, influencing their activity. Additionally, the nitrile group can form hydrogen bonds with active sites of enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
- Polysubstituted furans
Uniqueness
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its combination of furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the design of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H |
InChI Key |
YHVSFLLDJMKBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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